molecular formula C₃₄H₂₃D₃₁O₃ B031070 Estradiol monopalmitate CAS No. 5776-45-4

Estradiol monopalmitate

Cat. No. B031070
CAS RN: 5776-45-4
M. Wt: 510.8 g/mol
InChI Key: XQKLZLWOOGGXMV-KWXXMMNJSA-N
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Description

Estradiol monopalmitate, also known as estradiol 17β-hexadecanoate or estradiol palmitate, is a naturally occurring steroidal estrogen and an estrogen ester . It is specifically the C17β palmitate ester of estradiol . It occurs in the body as a very long-lasting metabolite and prohormone of estradiol .


Synthesis Analysis

Estradiol synthesis is controlled by several variables, including a series of intracellular signaling pathways, transcription factors, hormones regulation, and local factors . A physiologically-based pharmacokinetic model (PBPK) of estradiol has been developed and validated against plasma kinetics in humans following intravenous and oral exposure . This model was extended by replacing the intrinsic clearance term with a detailed kinetic model of estrogen metabolism in the liver .


Molecular Structure Analysis

The molecular formula of Estradiol monopalmitate is C34H54O3 . Its average mass is 510.791 Da and its monoisotopic mass is 510.407288 Da .


Chemical Reactions Analysis

Estrogen synthesis is a complex process that involves multiple enzymatic reactions . The LC-MS analyses were performed to establish the retention time and ESI mass spectra for each analyte .


Physical And Chemical Properties Analysis

Estradiol monopalmitate is a steroidal estrogen and an estrogen ester . It is specifically the C17β palmitate ester of estradiol . It occurs in the body as a very long-lasting metabolite and prohormone of estradiol .

Scientific Research Applications

  • Growth Promotion in Poultry : Estradiol-17-monopalmitate (EMP) has been used in poultry to improve weight gains and carcass qualities. A study by Moreng and Hopwood (1966) showed that EMP in polyethylene glycolic paste improved growth in young tom turkeys (Moreng & Hopwood, 1966). Similarly, Megally, Harrington, and Stadelman (1969) found that EMP improved the appearance and economic returns of chicken roasters (Megally, Harrington, & Stadelman, 1969).

  • Neurological and Cognitive Effects : Research indicates that estradiol can influence various neurological and cognitive functions. For instance, Hernández-Hernández et al. (2019) found that estradiol increases the expression of genes involved in serotonin neurotransmission, which could be relevant in treating female depression (Hernández-Hernández et al., 2019). Additionally, Weiland (1992) reported that estradiol selectively regulates NMDA agonist binding sites in the hippocampus, which may affect learning and epileptic seizure activity (Weiland, 1992).

  • Therapeutic Applications in Mental Health : Estradiol has been explored for its potential therapeutic applications in mental health. Kulkarni et al. (1996) suggested that estradiol may have antipsychotic properties or enhance neuroleptic responsiveness in women with schizophrenia (Kulkarni et al., 1996).

  • Protection Against Brain Injury : Several studies have investigated the protective effects of estradiol against brain injury. For instance, Dubal et al. (2001) found that estradiol mediates its protective effects through the estrogen receptor α in brain injury (Dubal et al., 2001). Dominguez et al. (2018) reported that long-term estradiol therapy protects against white matter injury and memory deficits in cases of chronic cerebral hypoperfusion (Dominguez et al., 2018).

  • Topical Delivery Improvements : Peltola et al. (2003) demonstrated that microemulsions can significantly increase the topical delivery of estradiol, suggesting a potential for improved therapeutic applications (Peltola et al., 2003).

Future Directions

The role of estrogen in men was uncovered by prismatic examples of estrogen deficiency in male patients and by knockout of the estrogen receptor and aromatase in animals . As studies became more extensive, the effects of estrogen on nearly every organ were described . This body of knowledge led to methods to prevent and treat hormone-dependent neoplasms as well as a variety of other estrogen-related conditions .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h18,20,25,29-32,35H,3-17,19,21-24H2,1-2H3/t29-,30-,31+,32+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKLZLWOOGGXMV-KWXXMMNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973346
Record name Estradiol 17-palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol monopalmitate

CAS RN

5776-45-4, 26854-30-8
Record name Estradiol, 17-palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5776-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol monopalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10)-triene-3,17-diol (17beta)-, monohexadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026854308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 17-palmitate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-palmitate
Source European Chemicals Agency (ECHA)
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Record name ESTRADIOL MONOPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q5Y448XT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RE Moreng - Poultry Science, 1967 - Elsevier
IN ORDER to evaluate further the role of a single subcutaneous injection of estradiol-17-monopalmitate (EMP) in polyethylene glycolic paste in young tom turkeys (Moreng and …
Number of citations: 6 www.sciencedirect.com
EJ Umberger - Toxicology, 1975 - Elsevier
… Estradiol monopalmitate is used as an implant for the fattening of roasting chickens. Both medroxyprogesterone acetate (MPA) and chlormadinone acetate (CMA) are approved for …
Number of citations: 50 www.sciencedirect.com
DCV Easterson, R Paulraj - 1987 - eprints.cmfri.org.in
Binders, antioxidants, mould inhibitors and growth promoters are non-nutritional additives added in the feeds. The chemical compound choosen of the purpose should be neither toxic, …
Number of citations: 3 eprints.cmfri.org.in
GD Lakata - Journal of the Association of Official Analytical …, 1970 - academic.oup.com
The work of the Food Additives Petition Evaluation Branch, Division of Food Chemistry and Technology, FDA, is mainly the evaluation of methods of analysis. We conduct method trials …
Number of citations: 1 academic.oup.com
A Spirić, T Radičević - socphyschemserb.org
Anabolic agents have been used through the world in the production of food animals for more than 40 years. The main reason for their use is the fact that anabolic agents increase the …
Number of citations: 2 www.socphyschemserb.org
CC Calvert, LW Smith, TR Wrenn - Poultry Science, 1978 - Elsevier
… Because only one hormone preparation, estradiol monopalmitate, is approved for implantation in chickens marketed at 11 to 12 weeks of age, the major concern regarding hormones in …
Number of citations: 9 www.sciencedirect.com
AJ Malanoski - Journal of the Association of Official Analytical …, 1970 - academic.oup.com
… The compounds are progesterone, dienestrol diacetate, estradiol benzoate, estradiol monopalmitate, testosterone, testosterone propionate, medroxyprogesterone acetate, …
Number of citations: 2 academic.oup.com
CY Lin, JC Hsu - Asian-australasian journal of animal sciences, 2003 - animbiosci.org
We determined the effect of caponization on the carcass and giblet characteristics, and skin and muscle color in Taiwan country chicken cockerels. Caponized birds were surgically …
Number of citations: 40 www.animbiosci.org
JK Leighton, MA Miller - … , Progestins, and their Antagonists: Health Issues, 1997 - Springer
… For drugs such as estradiol monopalmitate, medroxyprogesterone acetate, and chlormadinone acetate, the drug sponsors did not supply sufficient information to demonstrate that their …
Number of citations: 2 link.springer.com
MB Medina, DP Schwartz - … of Chromatography B: Biomedical Sciences and …, 1992 - Elsevier
In an attempt to improve sensitivity of thin-layer chromatographic (TLC) analysis and selectivity of visualizing agents for detection of estrogenic anabolic hormones, several dyes were …
Number of citations: 30 www.sciencedirect.com

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